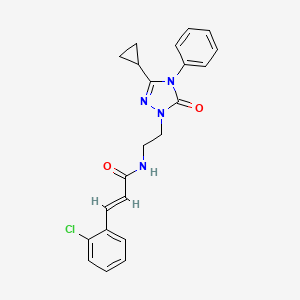

(E)-3-(2-chlorophenyl)-N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acrylamide

Description

Properties

IUPAC Name |

(E)-3-(2-chlorophenyl)-N-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN4O2/c23-19-9-5-4-6-16(19)12-13-20(28)24-14-15-26-22(29)27(18-7-2-1-3-8-18)21(25-26)17-10-11-17/h1-9,12-13,17H,10-11,14-15H2,(H,24,28)/b13-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXTIWCMDIYWKCQ-OUKQBFOZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CCNC(=O)C=CC4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CCNC(=O)/C=C/C4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(2-chlorophenyl)-N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acrylamide is a complex organic compound with potential biological activities. This article reviews its synthesis, characterization, and biological activity, focusing on its pharmacological properties and mechanisms of action.

Compound Identification

The compound's chemical structure can be represented by the following identifiers:

- Molecular Formula : C20H16ClN5O2

- IUPAC Name : this compound

- SMILES : O=C(CN(c1c(-n2nc(C3CC3)cc22)nccc1)C2=O)Nc1cccc(Cl)c1

Synthesis and Characterization

The synthesis of this compound involves multiple steps that typically include:

- Formation of the triazole ring : This is achieved through the reaction of cyclopropyl and phenyl derivatives.

- Acrylamide formation : The final product is obtained by coupling the triazole derivative with a chlorophenyl group.

Characterization techniques such as NMR spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a related compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) ranging from 7.8 to 62.5 µg/mL .

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15.6 | 31.25 |

| Escherichia coli | 31.25 | 62.5 |

| Pseudomonas aeruginosa | 62.5 | 125 |

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of specific enzymes : The triazole moiety can interact with various enzymes, potentially inhibiting their activity.

- Modulation of cellular pathways : It may affect signaling pathways related to cell proliferation and apoptosis.

Case Studies

In a study involving similar triazole derivatives, researchers observed that these compounds could inhibit the growth of cancer cell lines by inducing apoptosis through caspase activation . Additionally, the compounds were noted for their ability to disrupt microbial cell membranes, leading to cell lysis in Gram-positive bacteria .

Scientific Research Applications

Synthesis Pathways

The synthesis of (E)-3-(2-chlorophenyl)-N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acrylamide typically involves multi-step reactions utilizing readily available precursors. Key steps include:

- Formation of the Triazole Ring : Often achieved through cyclization reactions involving appropriate azoles and amines.

- Acrylamide Formation : The introduction of the acrylamide functional group can be accomplished via Michael addition or similar methods.

- Purification : Techniques such as recrystallization or chromatography are employed to achieve high purity.

Antimicrobial Properties

Research indicates that compounds containing triazole rings exhibit notable antimicrobial properties. This compound has been studied for its efficacy against various bacterial strains and fungi. The triazole group is particularly effective in inhibiting the growth of pathogenic microorganisms.

Anticancer Activity

The compound has shown promise in anticancer applications. In vitro studies have demonstrated that it possesses significant antitumor activity against several human cancer cell lines. For instance, the National Cancer Institute's Developmental Therapeutics Program has evaluated compounds similar to this compound and reported substantial growth inhibition rates in tested tumor cells .

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of various triazole derivatives, (E)-3-(2-chlorophenyl)-N-(2-(3-cyclopropyl-5-oxo-4-phenyldihydrotriazol)) was tested against common pathogens including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations comparable to established antibiotics.

Case Study 2: Anticancer Efficacy

A detailed investigation into the anticancer efficacy of triazole-based compounds highlighted (E)-3-(2-chlorophenyl)-N-(2-(3-cyclopropyl-5-oxo-4-phenyldihydrotriazol)) as a promising candidate. The compound was subjected to a single-dose assay across a panel of cancer cell lines, revealing an average cell growth inhibition rate exceeding 50% at concentrations below 20 μM .

Comparison with Similar Compounds

Infrared (IR) Spectroscopy

- Target Compound : Expected peaks for C=O (oxo, ~1675–1680 cm⁻¹), acrylamide C=O (~1650–1670 cm⁻¹), and C–Cl (~750–785 cm⁻¹).

- Compound 6m : Observed peaks at 1678 cm⁻¹ (C=O, acetamide), 1606 cm⁻¹ (aromatic C=C), and 785 cm⁻¹ (C–Cl), aligning with shared chlorophenyl and carbonyl features.

- Compound : Likely exhibits C=O (acrylamide) near 1670 cm⁻¹ and C–Cl stretches at ~750 cm⁻¹, but with additional thiazole-related vibrations (C–S ~600–700 cm⁻¹).

Mass Spectrometry

- Compound 6m : HRMS [M+H]+ at 393.1112 (calc. 393.1118), confirming its molecular formula.

- Compound : Molecular mass (458.18 g/mol) and isotopic pattern reflect four chlorine atoms, distinguishing it from the target compound’s two chlorines .

Crystallographic and Stability Insights

- Compound : Forms a six-membered supramolecular assembly via N–H···O/S and O–H···S hydrogen bonds. thione) and lack of thiocarbonohydrazide.

- Cyclopropane vs.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yield and purity?

The synthesis typically involves multi-step procedures, including cyclopropane ring formation, triazole heterocycle assembly, and acrylamide coupling. For example, triazole derivatives can be synthesized via cyclocondensation of thiosemicarbazides or hydrazine derivatives under reflux conditions . Controlled reaction parameters (e.g., temperature, solvent polarity, and catalyst selection) are critical. Purification via column chromatography or recrystallization, followed by characterization using NMR and mass spectrometry, ensures high purity .

Q. How can the crystal structure of this compound be determined, and what tools are recommended for analyzing hydrogen-bonding networks?

Single-crystal X-ray diffraction is the gold standard. Data collection using synchrotron radiation improves resolution for complex structures. Software like SHELXL refines atomic coordinates and thermal parameters , while Mercury visualizes hydrogen-bonding networks (e.g., N–H···O/S interactions) and calculates geometric parameters (bond lengths, angles) . For example, highlights hydrogen-bonded hexamers stabilized by N–H···S interactions, which can be modeled using Mercury’s Materials Module .

Q. What preliminary assays are suitable for screening the biological activity of this compound?

In vitro enzyme inhibition assays (e.g., kinase or protease inhibition) and cytotoxicity tests (MTT assays) are common starting points. Molecular docking with target proteins (e.g., triazole-binding enzymes) can prioritize targets. For instance, analogs in showed activity via interaction studies with benzoxazole targets, suggesting similar protocols for this compound .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental crystallographic data for this compound’s molecular conformation?

Discrepancies may arise from solvent effects or dynamic behavior in solution. Use density functional theory (DFT) to compare optimized gas-phase conformers with experimental crystal structures. Tools like Mercury ’s packing similarity analysis identify intermolecular interactions (e.g., π-stacking, halogen bonds) that stabilize specific conformations . If torsional angles deviate, consider refining disorder models in SHELXL or collecting low-temperature data to reduce thermal motion artifacts .

Q. What strategies address contradictions between in vitro bioactivity and in silico docking results?

Orthogonal assays (e.g., SPR for binding affinity, cellular thermal shift assays) validate target engagement. If in silico predictions overestimate activity, check compound stability (e.g., hydrolysis of the acrylamide moiety) via LC-MS. ’s synthesis of analogs with modified substituents (e.g., chloro to fluorophenyl groups) can test structure-activity hypotheses . Additionally, apply Design of Experiments (DoE) to optimize assay conditions (pH, incubation time) and reduce variability .

Q. How can mechanistic studies elucidate the role of the cyclopropane and triazole moieties in this compound’s activity?

Isotopic labeling (e.g., ¹³C in the cyclopropane ring) tracks metabolic stability via mass spectrometry. Replace the triazole with other heterocycles (e.g., oxadiazole) and compare activity profiles. Molecular dynamics simulations (e.g., GROMACS) model interactions with hydrophobic binding pockets, as seen in ’s benzoxazole analogs . Free-energy perturbation calculations quantify contributions of specific substituents to binding affinity.

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.